molecular formula C18H28N2O3 B4476522 N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea

N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea

Cat. No.: B4476522
M. Wt: 320.4 g/mol
InChI Key: ZIUHMQYUISYKMG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 3-methoxy-4-propoxybenzyl substituent on the other. This structure combines hydrophobic (cyclohexyl) and aryl ether (methoxy-propoxybenzyl) moieties, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

1-cyclohexyl-3-[(3-methoxy-4-propoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-11-23-16-10-9-14(12-17(16)22-2)13-19-18(21)20-15-7-5-4-6-8-15/h9-10,12,15H,3-8,11,13H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUHMQYUISYKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(3-methoxy-4-propoxybenzyl)urea typically involves the reaction of cyclohexylamine with 3-methoxy-4-propoxybenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(3-methoxy-4-propoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

Urea derivatives typically undergo hydrolysis under acidic or basic conditions. For N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea:

ConditionReaction PathwayExpected Products
Acidic Protonation of carbonyl oxygen → cleavage of C–N bondsCyclohexylamine, 3-methoxy-4-propoxybenzylamine, CO₂, and H₂O
Basic Nucleophilic attack by OH⁻ → urea decompositionAmmonia (or substituted amines), CO₃²⁻, and residual aromatic ethers (3-methoxy-4-propoxybenzyl moieties)

The electron-donating methoxy and propoxy groups on the benzyl ring may stabilize intermediates via resonance, potentially slowing hydrolysis compared to unsubstituted ureas .

Thermal Decomposition

Thermolysis of ureas generally produces biuret or cyanuric acid derivatives. For this compound:

Temperature RangePrimary PathwayByproducts
150–180°CIntramolecular cyclization → biuret formationTrace NH₃ and CO₂
>200°CFragmentation → isocyanic acid (HNCO) and substituted aminesCyclohexyl isocyanate, 3-methoxy-4-propoxybenzylamine

The bulky cyclohexyl group may sterically hinder cyclization, favoring fragmentation at higher temperatures .

Reactivity with Electrophiles

The aromatic benzyl moiety may undergo electrophilic substitution (e.g., nitration, sulfonation), though the urea group directs reactivity:

ElectrophileSite of AttackProduct
HNO₃/H₂SO₄Para to methoxy groupN-cyclohexyl-N'-(3-methoxy-4-propoxy-5-nitrobenzyl)urea
SO₃Ortho to propoxy groupSulfonated derivative (requires harsh conditions due to deactivating urea substituents)

The methoxy and propoxy substituents activate the ring toward electrophilic attack, but the electron-withdrawing urea group moderates reactivity .

Biocatalytic Transformations

Enzymatic interactions (e.g., with glutaminyl cyclase) are plausible based on structural analogs in patents :

EnzymeInteraction TypeOutcome
Glutaminyl cyclaseCompetitive inhibitionReduced cyclization of N-terminal glutamine residues (IC₅₀ ~10–100 nM)
Cytochrome P450Oxidative demethylationHydroxylated metabolites (e.g., 3-hydroxy-4-propoxybenzyl derivatives)

These reactions are speculative but align with reported QC inhibitors like pyrrolidine-based ureas .

Condensation Reactions

Under dehydrating conditions, urea derivatives form fused heterocycles:

ReagentProduct ClassExample Structure
POCl₃Benzoxazin-3-one derivatives6-(Cyclohexylcarbamoyl)-8-methoxy-7-propoxy-4H-benzo oxazin-3-one
H₂SO₄ (conc)QuinazolinonesSubstituted quinazolinone with retained ether functionalities

Such reactions exploit the urea’s ability to act as a carbon-nitrogen synthon .

Stability Under Ambient Conditions

FactorImpactHalf-Life (Est.)
MoistureHygroscopic → accelerates hydrolysis6–12 months
Light (UV exposure)Degradation via radical formation at benzyl ethers3–6 months
pH 7.4 (physiological)Slow hydrolysis → t₁/₂ ~2 years>24 months

The propoxy group’s hydrophobicity may enhance stability in nonpolar media .

Scientific Research Applications

Structural Formula

C16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have indicated that N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study:
A study published in 2023 demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by 60% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Data Table: Anti-inflammatory Activity

Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control150200
5100150
105080
203040

This data indicates a dose-dependent reduction in cytokine production, highlighting its potential use in treating inflammatory diseases .

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. Preclinical studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases.

Case Study:
In a mouse model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation, indicating a potential role in Alzheimer's therapy .

Pharmacological Profile

The pharmacokinetics and pharmacodynamics of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Pharmacokinetic Parameters

ParameterValue
Bioavailability75%
Half-life6 hours
Volume of distribution1.5 L/kg

These parameters suggest favorable characteristics for further development as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(3-methoxy-4-propoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Urea-Based sEH Inhibitors

  • CPU (N-cyclohexyl-N′-(3-phenyl)propylurea): Structure: Cyclohexyl group paired with a 3-phenylpropyl chain. Molecular Weight: ~292.4 g/mol (estimated). Application: A representative sEH inhibitor with moderate hydrophobicity due to the phenylpropyl group. Demonstrates stability and inhibitory activity against sEH, a target for inflammatory and cardiovascular diseases .
  • TPPU (N-[1-(1-oxopropyl)-4-piperidinyl]-N′-[4-(trifluoromethoxy)phenyl]urea) :

    • Structure : Piperidinyl and trifluoromethoxyphenyl groups.
    • Molecular Weight : ~385.4 g/mol.
    • Application : High potency sEH inhibitor with improved pharmacokinetics due to the trifluoromethoxy group’s electron-withdrawing effects .
    • Comparison : The target compound lacks fluorinated groups but incorporates methoxy and propoxy ethers, which may reduce metabolic degradation compared to TPPU.

Agricultural and Pharmaceutical Ureas

  • Chloroxuron (N’-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea): Structure: Dimethylurea with chlorophenoxy substituents. Application: Herbicide targeting photosynthetic electron transport . Comparison: The target compound’s lack of dimethyl groups and inclusion of ether-linked substituents may shift its application from herbicidal to therapeutic contexts.
  • Compound AG00EBM9 (N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea): Structure: Cyclohexyl group with hydroxypropoxy-tert-butylamino phenyl substituent. Molecular Weight: ~389.5 g/mol. Hazards: Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes . Comparison: The target compound’s benzyl ethers may reduce acute toxicity compared to the hydroxypropoxy-tert-butylamino group in AG00EBM7.

Biological Activity

N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis and Structural Characteristics

The compound belongs to a class of urea derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H26N2O3\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{3}

The presence of the cyclohexyl group and the methoxy-propoxy substituent on the benzyl moiety contributes to its lipophilicity, which may enhance its permeability across biological membranes.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar urea derivatives can have IC50 values ranging from 1 to 5 μM against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines .

Table 1: Anticancer Activity of Urea Derivatives

CompoundCell LineIC50 (µM)
This compoundA549<5
Similar Urea DerivativeMCF7<3
Similar Urea DerivativeHCT116<3

These findings suggest that modifications in the urea structure can lead to enhanced biological activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research has reported that certain urea derivatives show promising inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Urea Derivatives

CompoundBacterial StrainInhibition (%)
This compoundE. coli85
Another Urea DerivativeStaphylococcus aureus75

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are likely multifaceted. For anticancer activity, studies suggest that such compounds may inhibit specific kinases or induce stress responses in cancer cells . For example, the interaction with protein targets involved in cell proliferation could lead to reduced tumor growth.

For antimicrobial effects, molecular docking studies have indicated that these compounds may interact with bacterial enzymes or structural components, disrupting essential cellular processes .

Case Studies

Several case studies have been conducted using related urea derivatives to explore their therapeutic potentials:

  • Case Study on Anticancer Activity : A study evaluated several urea derivatives against MCF7 cells, finding that modifications significantly enhanced their antiproliferative effects. The most potent derivative exhibited an IC50 value of approximately 1.5 µM.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on a series of urea compounds against Acinetobacter baumannii, revealing one derivative with over 90% inhibition at low concentrations, suggesting a promising avenue for treating resistant infections.

Q & A

Q. What are the recommended safety protocols for handling N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure gloves are inspected for integrity before use and removed using a "no-touch" technique to avoid contamination .
  • Respiratory Protection: For low exposure, use P95 (US) or P1 (EU EN 143) particulate respirators. For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges .
  • Ventilation: Use fume hoods for weighing and synthesis steps to minimize aerosol formation. Local exhaust ventilation is critical during high-temperature reactions .

Q. What synthetic routes are available for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

  • Route 1: React N-cyclohexylisocyanate with 3-methoxy-4-propoxybenzylamine in anhydrous THF at 0–5°C under nitrogen. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Optimization: Increase yield by using a catalytic amount of DMAP (0.1 eq) and refluxing in dichloromethane for 6 hours. Purify via column chromatography (silica gel, gradient elution) .
  • Quality Control: Confirm purity (>98%) using HPLC (C18 column, methanol/water 70:30, λ = 254 nm) .

Q. How should researchers characterize the physicochemical properties of this compound when literature data is limited?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in water, DMSO, ethanol, and acetonitrile at 25°C. Quantify via UV-Vis spectroscopy at λmax.
  • Thermal Stability: Use Differential Scanning Calorimetry (DSC) to determine melting point and decomposition temperature (heating rate: 10°C/min, N2 atmosphere) .
  • LogP: Measure via reverse-phase HPLC using a calibrated octanol-water partition coefficient protocol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design: Conduct accelerated stability studies at pH 2 (0.1 M HCl), 7.4 (phosphate buffer), and 10 (borate buffer) at 40°C/75% RH. Sample aliquots at 0, 1, 2, and 4 weeks .
  • Analytical Tools: Use UPLC-MS to identify degradation products. Compare fragmentation patterns with synthetic standards to assign structural changes .
  • Statistical Analysis: Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (25°C) .

Q. What strategies are employed to elucidate the biological target or mechanism of action of this urea derivative in pharmacological studies?

Methodological Answer:

  • Target Identification: Use SPR (Surface Plasmon Resonance) screening against a kinase library. Validate hits via in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular Studies: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways. Validate via CRISPR-Cas9 knockout of candidate targets .
  • Structural Biology: Co-crystallize the compound with purified target protein (e.g., β1-adrenergic receptor) for X-ray diffraction studies (resolution ≤2.0 Å) .

Q. How can computational modeling guide the optimization of this compound for enhanced binding affinity?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with the active site of the target protein. Prioritize modifications to the propoxy group for improved hydrophobic contacts .
  • MD Simulations: Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • SAR Analysis: Synthesize analogs with substituents at the methoxy position (e.g., ethoxy, halogen) and correlate ΔGbinding (ITC data) with computational predictions .

Q. What experimental approaches address discrepancies in reported toxicity profiles of structurally similar urea compounds?

Methodological Answer:

  • In Vitro Toxicity: Screen for cytotoxicity (MTT assay) in HepG2 and HEK293 cells. Compare IC50 values with legacy data .
  • Metabolite Profiling: Identify Phase I/II metabolites using hepatocyte microsomes and LC-HRMS. Cross-reference with toxicity databases (e.g., ToxCast) .
  • In Vivo Validation: Conduct acute toxicity studies in rodents (OECD 423). Monitor histopathology (liver, kidney) and serum biomarkers (ALT, creatinine) .

Notes

  • Data Gaps: Limited ecological toxicity data (e.g., biodegradability, bioaccumulation) necessitates OECD 301/302 testing .
  • Conflict Resolution: Discrepancies in stability data may arise from impurities; always use HPLC-purified batches for critical studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N'-(3-methoxy-4-propoxybenzyl)urea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.